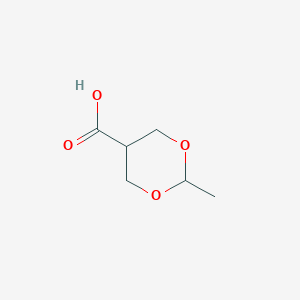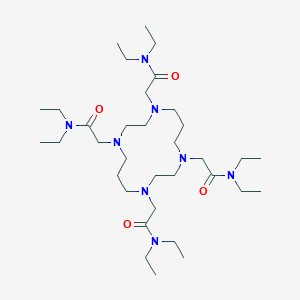
1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "1,4,8,11-Tetrakis(diethylaminocarbonylmethyl)-1,4,8,11-tetraazacyclotetradecane" is a derivative of the tetraazamacrocyclic ligands, which are a class of compounds characterized by their cyclic structure containing nitrogen atoms that can act as coordination sites for metal ions. These ligands are often used in the formation of metal complexes due to their ability to encapsulate metal ions within their macrocyclic cavity, leading to a variety of applications in fields such as catalysis, medicine, and materials science.
Synthesis Analysis
The synthesis of tetraazamacrocyclic ligands typically involves the reaction of a linear precursor with a bridging compound that facilitates the formation of the macrocyclic ring. For example, the synthesis of "1,4,7,10-Tetrakis{[N-(1H-imidazol-2-yl)carbamoyl]methyl}-1,4,7,10-tetraazacyclododecane" (dotami) was achieved by reacting 1,4,7,10-tetraazacyclododecane with N-(1H-imidazol-2-yl)chloroacetamide in high yield . Similarly, the synthesis of "1,4,8-tris(carbamoylmethyl)-1,4,8,11-tetraazacyclotetradecane hydroiodide" was accomplished by reacting the parent macrocycle with iodoacetamide in the presence of a base . These methods may provide insights into the synthesis of the compound , although the specific synthesis details for "this compound" are not provided in the data.
Molecular Structure Analysis
The molecular structure of tetraazamacrocyclic ligands is crucial for their complexing properties. The crystal structure of "1,4,8,11-tetrakis(2-pyridylmethyl)-1,4,8,11-tetraazacyclotetradecane" (tpmc) was determined to crystallize in a triclinic space group, indicating a specific three-dimensional arrangement of the atoms within the macrocycle . The structure of "1,4,8,11-tetramethyl-1,4,8,11-tetraazacyclotetradecane" also revealed two crystallographically independent molecules, both adopting a mesodentate conformation . These structural insights are important for understanding the coordination chemistry of the compound .
Chemical Reactions Analysis
The chemical reactivity of tetraazamacrocyclic ligands is influenced by their ability to form stable complexes with metal ions. The equilibrium and kinetic studies of alkaline earth complexes of related ligands have been characterized, providing information on stability constants and enantiomerization rates . The complexing properties of a cyclopendant phosphororganic complexon were also studied, showing high selectivity for copper (II) ion . These studies suggest that "this compound" may also exhibit specific reactivity towards certain metal ions.
Physical and Chemical Properties Analysis
The physical and chemical properties of tetraazamacrocyclic ligands are determined by their molecular structure and the nature of their substituents. For instance, the solubility of these compounds can significantly influence their reactivity and the formation of metal complexes, as seen in the regioselective synthesis of a trisubstituted macrocycle . The crystal and molecular structure analysis provides additional information on the density and conformation of the ligands , which are relevant to their physical properties. The data provided does not include specific physical and chemical properties of "this compound," but the properties of similar compounds can offer a general understanding.
Scientific Research Applications
Complexation with Earth-Alkali Ions
The compound 1,4,8,11-tetraazacyclotetradecane, a close relative of the specified chemical, has been studied for its ability to complex with earth-alkali ions. This research highlights its potential in applications involving metal ion complexation and stabilization (Delgado, Siegfried, & Kaden, 1990).
Coordination with Metal Atoms
Studies have shown that 1,4,8,11-tetraazacyclotetradecane derivatives can effectively coordinate with metal atoms like molybdenum and tungsten, forming stable complexes. This indicates potential applications in fields like organometallic chemistry and catalysis (Planinić, Meider, & Matković-Čalogović, 1993).
Crystal Structure Analysis
Research on the crystal structure of 1,4,8,11-tetraazacyclotetradecane derivatives has provided valuable insights into their molecular conformation and potential applications in materials science and crystallography (Narayanan, Sosa-Torres, & Toscano, 2001).
Radiopharmaceutical Applications
Compounds based on 1,4,8,11-tetraazacyclotetradecane have been studied for their use in radiopharmaceutical applications, particularly as chelators for medically relevant isotopes like copper. This research opens avenues in medical imaging and targeted radiotherapy (Tosato et al., 2022).
Electrochemical Sensing
Derivatives of 1,4,8,11-tetraazacyclotetradecane have been explored for electrochemical sensing of metal ions and anions in solutions, showcasing potential in environmental monitoring and analytical chemistry (Padilla-Tosta et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been known to interact with copper ions .
Mode of Action
The compound has been shown to form a binuclear complex with copper (II) ions . The structure of this complex was determined by X-ray crystallography, revealing that each copper atom is five-coordinate, bonding to a bromide ion and four N atoms . This suggests that the compound may interact with its targets through coordination chemistry.
Result of Action
The formation of a binuclear complex with copper (ii) ions suggests potential roles in processes involving copper ions .
properties
IUPAC Name |
N,N-diethyl-2-[4,8,11-tris[2-(diethylamino)-2-oxoethyl]-1,4,8,11-tetrazacyclotetradec-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H68N8O4/c1-9-39(10-2)31(43)27-35-19-17-20-37(29-33(45)41(13-5)14-6)25-26-38(30-34(46)42(15-7)16-8)22-18-21-36(24-23-35)28-32(44)40(11-3)12-4/h9-30H2,1-8H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKQNZLKTODZGSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1CCCN(CCN(CCCN(CC1)CC(=O)N(CC)CC)CC(=O)N(CC)CC)CC(=O)N(CC)CC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H68N8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20560217 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
653.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
126320-56-7 |
Source


|
| Record name | 2,2',2'',2'''-(1,4,8,11-Tetraazacyclotetradecane-1,4,8,11-tetrayl)tetrakis(N,N-diethylacetamide) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20560217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Imidazo[1,5-A]pyridine-1-carboxylic acid](/img/structure/B143811.png)

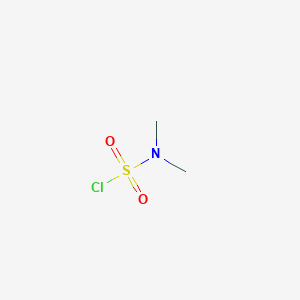

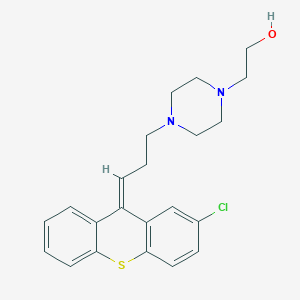
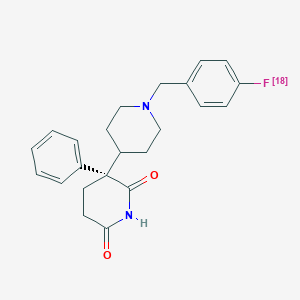

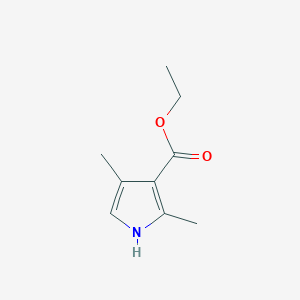
![2-Methyl-2,7-diazaspiro[4.4]nonane](/img/structure/B143834.png)



